molecular formula C25H42O5 B1205436 3,7,12-Trihydroxy-7-methylcholanoic acid CAS No. 102362-49-2

3,7,12-Trihydroxy-7-methylcholanoic acid

Cat. No.: B1205436
CAS No.: 102362-49-2
M. Wt: 422.6 g/mol
InChI Key: YSLVYCWXAPPBIQ-HQQQGJIFSA-N
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Description

3,7,12-Trihydroxy-7-methylcholanoic acid: is a chemical compound with the molecular formula C25H42O5 and a molecular weight of 422.6 g/mol . It is also known by other names such as 7-Methylcholic acid and 7-Methylursocholic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7,12-Trihydroxy-7-methylcholanoic acid involves multiple steps, typically starting from cholic acid derivatives. The process includes hydroxylation and methylation reactions under controlled conditions. Specific details on the reaction conditions and catalysts used are often proprietary and vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3,7,12-Trihydroxy-7-methylcholanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,7,12-Trihydroxy-7-methylcholanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in liver and gastrointestinal diseases.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of 3,7,12-Trihydroxy-7-methylcholanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate bile acid metabolism and influence various cellular processes. The compound exerts its effects by binding to receptors and enzymes involved in these pathways, thereby regulating their activity.

Comparison with Similar Compounds

  • Cholic acid
  • Chenodeoxycholic acid
  • Ursodeoxycholic acid
  • Deoxycholic acid

Comparison: 3,7,12-Trihydroxy-7-methylcholanoic acid is unique due to the presence of a methyl group at the 7th position, which distinguishes it from other bile acids. This structural difference imparts distinct physicochemical properties and biological activities, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-7,10,13-trimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O5/c1-14(5-8-21(28)29)17-6-7-18-22-19(12-20(27)25(17,18)4)23(2)10-9-16(26)11-15(23)13-24(22,3)30/h14-20,22,26-27,30H,5-13H2,1-4H3,(H,28,29)/t14-,15+,16-,17-,18+,19?,20+,22+,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLVYCWXAPPBIQ-HQQQGJIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](CC3[C@H]2[C@](C[C@H]4[C@@]3(CC[C@H](C4)O)C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20907401
Record name 3,7,12-Trihydroxy-7-methylcholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20907401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102362-49-2
Record name 3,7,12-Trihydroxy-7-methylcholanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102362492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7,12-Trihydroxy-7-methylcholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20907401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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